![molecular formula C14H10N2OS B6322299 4-(2-Hydroxyphenyl)-2-(3-pyridyl)thiazole CAS No. 163298-80-4](/img/structure/B6322299.png)
4-(2-Hydroxyphenyl)-2-(3-pyridyl)thiazole
Overview
Description
4-(2-Hydroxyphenyl)-2-(3-pyridyl)thiazole (4-HPT) is a heterocyclic compound with a unique chemical structure. The compound is composed of two aromatic rings, a thiazole ring, and a pyridine ring, which are linked by a two-carbon atom bridge. 4-HPT has a wide range of applications in pharmaceuticals, agrochemicals, and materials science. It has been extensively studied as an intermediate in the synthesis of various drugs and agrochemicals, and as a building block for the synthesis of polymers and nanomaterials. In addition, 4-HPT has recently been studied for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.
Scientific Research Applications
4-(2-Hydroxyphenyl)-2-(3-pyridyl)thiazole has a wide range of applications in scientific research. It has been extensively studied as an intermediate in the synthesis of various drugs and agrochemicals, and as a building block for the synthesis of polymers and nanomaterials. In addition, this compound has recently been studied for its potential therapeutic effects, including antioxidant and anti-inflammatory activities. It has also been used in the synthesis of fluorescent probes for the detection of reactive oxygen species, and as a scaffold for the development of new drugs for the treatment of Alzheimer's disease.
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial strains such asB. cereus, B. subtilis, and E. coli . These targets play a crucial role in maintaining the bacterial cell structure and function.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against certain bacterial strains . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of these bacteria.
Biochemical Pathways
Based on its potential antibacterial activity , it can be inferred that it may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.
Result of Action
Similar compounds have shown inhibitory activity against certain bacterial strains , suggesting that the compound may lead to the inhibition or death of these bacteria.
Advantages and Limitations for Lab Experiments
The use of 4-(2-Hydroxyphenyl)-2-(3-pyridyl)thiazole in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is readily available. In addition, this compound is chemically stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. It is difficult to accurately measure the concentration of this compound in a solution, and it is also difficult to accurately determine its activity in a biological system.
Future Directions
The potential therapeutic applications of 4-(2-Hydroxyphenyl)-2-(3-pyridyl)thiazole are still being explored. Further research is needed to better understand the biochemical and physiological effects of this compound and to develop more effective methods for its synthesis and use in laboratory experiments. In addition, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Finally, further research is needed to explore the potential of this compound as a building block for the synthesis of polymers and nanomaterials.
properties
IUPAC Name |
2-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-6-2-1-5-11(13)12-9-18-14(16-12)10-4-3-7-15-8-10/h1-9,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIQCKWDELLOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CN=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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